"2-(2-Bromophenyl)-N-cyclopropylacetamide" CAS number 1150163-66-8
"2-(2-Bromophenyl)-N-cyclopropylacetamide" CAS number 1150163-66-8
An In-depth Technical Guide to 2-(2-Bromophenyl)-N-cyclopropylacetamide: Synthesis, Characterization, and Potential Applications
A Senior Application Scientist's Perspective on a Novel Phenylacetamide Derivative
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-N-cyclopropylacetamide (CAS Number: 1150163-66-8), a compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not extensively available, this paper will extrapolate from established chemical principles and data from structurally related compounds to offer insights into its synthesis, physicochemical properties, potential biological activities, and analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Phenylacetamide Scaffold in Drug Discovery
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. These structures are known to exhibit diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The introduction of a bromine atom on the phenyl ring and a cyclopropyl group on the amide nitrogen, as seen in 2-(2-Bromophenyl)-N-cyclopropylacetamide, offers unique steric and electronic properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The bromine atom can act as a handle for further chemical modifications and may enhance binding affinity through halogen bonding, while the compact and rigid cyclopropyl group can improve metabolic stability and cellular permeability.
Synthesis and Mechanistic Rationale
The synthesis of 2-(2-Bromophenyl)-N-cyclopropylacetamide can be approached through several reliable methods. A common and efficient strategy involves the amidation of a 2-(2-bromophenyl)acetic acid derivative with cyclopropylamine.
Proposed Synthetic Pathway
A robust and scalable synthesis can be achieved via the activation of 2-(2-bromophenyl)acetic acid followed by nucleophilic acyl substitution by cyclopropylamine.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(2-Bromophenyl)-N-cyclopropylacetamide.
Step-by-Step Experimental Protocol
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Activation of Carboxylic Acid: To a solution of 2-(2-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). The reaction is typically stirred at 0°C for 30 minutes to form the activated ester intermediate. The choice of coupling agent is critical; EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.
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Amide Bond Formation: To the solution containing the activated intermediate, add cyclopropylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). The base is essential to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
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Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(2-Bromophenyl)-N-cyclopropylacetamide.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of a compound are crucial for its development as a drug candidate. Based on its structure, the following properties for 2-(2-Bromophenyl)-N-cyclopropylacetamide can be predicted.
| Property | Predicted Value | Rationale/Significance |
| Molecular Formula | C₁₁H₁₂BrNO | Derived from the chemical structure. |
| Molecular Weight | 254.12 g/mol | Important for dosage calculations and analytical characterization. |
| LogP | ~2.5 - 3.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 1 | The N-H group of the amide can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the amide can act as a hydrogen bond acceptor. |
| Polar Surface Area | ~29.1 Ų | A low polar surface area is generally associated with better cell permeability. |
Analytical Characterization
For structural confirmation and purity assessment, a combination of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the aromatic protons of the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the characteristic signals of the cyclopropyl ring protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic and cyclopropyl rings.
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Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns for further structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.
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High-Performance Liquid Chromatography (HPLC): Is a standard method for determining the purity of the synthesized compound.[1]
Potential Biological Applications and Mechanism of Action
While the specific biological activity of 2-(2-Bromophenyl)-N-cyclopropylacetamide is not yet reported, the structural motifs suggest several potential therapeutic applications.
As an Antimicrobial Agent
N-phenylacetamide derivatives have demonstrated notable antibacterial and antifungal activities.[2][3] The presence of the bromophenyl group may enhance these properties.
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Hypothesized Mechanism: The compound could potentially inhibit essential bacterial enzymes or disrupt cell membrane integrity. The lipophilic nature of the molecule may facilitate its entry into microbial cells.
As a Central Nervous System (CNS) Agent
The acetamide scaffold is present in several CNS-active drugs. The cyclopropyl group can increase metabolic stability and brain penetration.
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Hypothesized Mechanism: The compound could modulate the activity of ion channels or receptors in the CNS. For example, some acetamide derivatives are known to interact with voltage-gated sodium channels.
As an Anti-inflammatory Agent
Structurally related compounds have shown anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4]
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Hypothesized Mechanism: The 2-(2-bromophenyl) moiety could mimic the binding of arachidonic acid to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.[4]
Workflow for Biological Screening
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
2-(2-Bromophenyl)-N-cyclopropylacetamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide has outlined a plausible synthetic route, predicted key physicochemical properties, and hypothesized potential biological applications based on established knowledge of related compounds.
Future research should focus on the actual synthesis and purification of this compound, followed by thorough analytical characterization to confirm its structure and purity. Subsequently, a comprehensive biological screening against a panel of relevant targets is warranted to elucidate its pharmacological profile. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel N-cyclopropylacetamide derivative.
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